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Introduction:Candida albicans is a major human fungal pathogen, and its ability to transition
from a yeast to a hyphal morphology is a key virulence determinant.[1][2] During hyphal
growth, C. albicans secretes Candidalysin, a 31-amino acid peptide toxin encoded by the
ECE1 gene.[3][4][5] Candidalysin is the first cytolytic peptide toxin identified in any human
fungal pathogen and plays a critical role in host cell damage and the activation of innate
immune responses during mucosal and systemic infections.[5][6][7][8] It directly damages
epithelial cell membranes, leading to the release of danger signals and the induction of pro-
inflammatory cytokines through the activation of signaling pathways, including the epidermal
growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.[1][6][7]
[9]

Generating ECE1 knockout (ecelA/A) strains is a fundamental strategy for studying the
specific roles of Candidalysin in C. albicans pathogenesis. These knockout strains are
invaluable tools for dissecting the molecular mechanisms of fungal virulence, host-pathogen
interactions, and for the development of novel antifungal therapies. This document provides
detailed protocols for generating Candidalysin-deficient C. albicans strains using CRISPR-Cas9
technology, along with methods for phenotypic characterization.

Phenotypic Consequences of ECE1 Deletion

The deletion of ECEL results in a strain incapable of producing Candidalysin, leading to a
significant attenuation of virulence. The primary phenotypes observed in ecelA/A mutants
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compared to wild-type (WT) strains are summarized below.

Table 1: Quantitative Phenotypic Comparison of Wild-Type (WT) vs. ecelA/A C. albicans

Phenotypic Trait

Wild-Type
(ECE1/ECE1)

ecelA/A Mutant

Key Functions of
Candidalysin

Epithelial Cell

Damage

High levels of LDH
release

Minimal to no LDH
release[7][10]

Direct membrane
permeabilization and
cell lysis.[5][8]

Immune Activation

Strong induction of c-
Fos, MKP1, and pro-
inflammatory
cytokines (e.g., IL-1a,
IL-1B, G-CSF, GM-
CSF).[1][6]1[7]

Significantly reduced
or absent induction of
immune signaling
pathways and
cytokines.[7][10]

Activation of EGFR
and MAPK "danger-

response" pathways.

[1](6]

Neutrophil
Recruitment

Robust neutrophil
infiltration at the site of

infection.[7]

Markedly diminished
neutrophil recruitment.
[11]

Induction of
neutrophil-activating
chemokines.[7][9]

Calcium Influx

Rapid and sustained
influx of Ca2+ into
host epithelial cells.[7]
[8][11]

No significant Ca2+
influx.[12]

Formation of pores in
the host cell

membrane.[11]

Hemolytic Activity

Exhibits hemolytic
activity.[13]

Lacks hemolytic
activity.[13]

Direct lysis of red
blood cells.[13]

In Vivo Virulence

Virulent in mucosal
(oropharyngeal,
vaginal) and systemic

infection models.[5][6]

Avirulent or highly
attenuated virulence

in animal models.[5][8]

Critical for tissue
invasion and
establishment of

infection.[6]

Hyphal Length

Normal hyphal
formation.

No significant
difference in hyphal
length under standard
inducing conditions.[3]
[10]

Candidalysin's
primary role is
toxigenic, not

morphogenic.

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://pubmed.ncbi.nlm.nih.gov/35380879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6534540/
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC11323794/
https://journals.asm.org/doi/10.1128/mbio.00603-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9785678/
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://bib-pubdb1.desy.de/record/296878/files/nihms764266.pdf
https://www.researchgate.net/publication/310803154_Candidalysin_is_a_fungal_peptide_toxin_critical_for_mucosal_infection
https://pmc.ncbi.nlm.nih.gov/articles/PMC6687503/
https://pubmed.ncbi.nlm.nih.gov/8359888/
https://journals.asm.org/doi/10.1128/mbio.02178-17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathways Activated by Candidalysin

Candidalysin initiates a cascade of signaling events in host epithelial cells upon invasion by C.
albicans hyphae. The toxin forms pores in the cell membrane, leading to an influx of calcium.
This triggers multiple downstream pathways, primarily centered around the activation of the
Epidermal Growth Factor Receptor (EGFR).
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Caption: Candidalysin-induced host cell signaling pathway.

Protocol 1: Generating ecelA/A Strains via CRISPR-
Cas9

This protocol outlines a transient CRISPR-Cas9 approach for deleting the ECE1 gene in C.
albicans.[14][15][16] This method relies on the co-transformation of a Cas9 expression
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cassette, a specific guide RNA (gRNA), and a DNA repair template.

Workflow Overview

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Materials

e C. albicans strain (e.g., SC5314 or BWP17)
e YPD medium (1% Yeast Extract, 2% Peptone, 2% Dextrose)
e Nourseothricin (NAT)
» Sorbitol
e Lithium Acetate (LiIOAC)
e Plasmids:
o Cas9 expression vector (e.g., pvV1093 or similar)
o gRNA expression vector
o SAT1-flipper cassette plasmid (for repair template)[17]
» High-fidelity DNA polymerase
e PCR and gel electrophoresis equipment

» Electroporator or heat block for transformation

Methods

Step 1: Design of Guide RNA (gRNA)
» Obtain the ECE1 gene sequence from the Candida Genome Database (CGD).

o Use a gRNA design tool (e.g., CHOPCHOP) to identify unique 20-bp target sequences
immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').[18]
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o Select two gRNAs targeting the 5" and 3' ends of the ECE1 coding sequence to ensure
complete deletion.

» Synthesize the gRNA expression cassette via PCR fusion or cloning into a gRNA expression
vector.[15]

Step 2: Preparation of the DNA Repair Template

The repair template should consist of a selectable marker, such as the SAT1 gene conferring
nourseothricin resistance (NATR), flanked by sequences homologous to the regions
upstream and downstream of the ECE1 gene.

Design primers to amplify the SAT1-flipper cassette from a template plasmid. These primers
must include 80-100 bp overhangs that are homologous to the regions immediately outside
the ECE1 coding sequence.[14][15]

Amplify the repair template using high-fidelity PCR.
Purify the PCR product using a standard kit. The final concentration should be >1 pg/uL.
Step 3: Preparation of Competent C. albicans Cells

Inoculate a single colony of C. albicans into 5 mL of YPD and grow overnight at 30°C with
shaking.

Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of 0.2 and grow for 3-4
hours until the OD600 reaches 0.8-1.0.

Harvest the cells by centrifugation, wash with sterile water, and then with 1 M sorbitol.
For chemical transformation, resuspend the cells in a solution containing LIOAc.[18][19]
Step 4: Co-transformation

 In a microcentrifuge tube, mix the competent C. albicans cells with:

o ~1-2 ug of the Cas9 expression plasmid/cassette.
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o ~1-2 ug of the gRNA expression cassette(s).

o ~2-5 g of the purified DNA repair template.

o Perform transformation using either the lithium acetate/heat shock method or
electroporation.[17][18]

 After transformation, allow cells to recover in YPD for 4 hours at 30°C.[15]
Step 5: Selection and Screening

» Plate the transformation mixture onto YPD agar plates containing 200 pg/mL of
nourseothricin.

e Incubate at 30°C for 2-3 days until colonies appear.
« |solate genomic DNA from individual transformant colonies.

o Perform diagnostic PCR to verify the correct integration of the repair template and the
deletion of the ECE1 gene. Use primers that bind outside the integration site and within the
SAT1 marker.

Step 6: (Optional) Marker Recycling

o To remove the SAT1 marker, grow a verified knockout mutant overnight in YPM (Yeast
Peptone Maltose) medium. Maltose induces the expression of the FLP recombinase, which
excises the marker at the flanking FRT sites.[17]

o Plate the culture onto YPD and screen for colonies that have lost nourseothricin resistance.

Protocol 2: Phenotypic Verification of ecelA/A
Strains

After generating a verified ecelA/A strain, it is crucial to confirm the loss of the Candidalysin-
associated phenotype. The lactate dehydrogenase (LDH) release assay is a standard method
for quantifying host cell damage.
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LDH Release Assay for Cytotoxicity

Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture
medium upon plasma membrane damage.

Materials:

Human epithelial cell line (e.g., TR146 oral epithelial cells)

DMEM or appropriate cell culture medium

C. albicans WT and ecelA/A strains

Commercially available LDH cytotoxicity assay kit

96-well plates

Methods:

Seed epithelial cells in a 96-well plate and grow to ~90% confluency.

o Grow WT and ecelA/A C. albicans strains overnight in YPD, then wash and resuspend in
PBS. Count the cells.

« Infect the epithelial cells with the C. albicans strains at a multiplicity of infection (MOI) of 1-
10.

* Include control wells:

o Uninfected cells (low control).

o Cells treated with a lysis buffer (high control).
e Incubate the plate for 24 hours at 37°C in 5% CO2.
 After incubation, centrifuge the plate to pellet the cells.

o Transfer the supernatant to a new 96-well plate and measure LDH activity according to the
manufacturer's instructions.
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Calculate the percentage of cytotoxicity relative to the high control.

Expected Result: Wild-type C. albicans will induce high levels of LDH release, while the ecelA/

A mutant will show LDH release levels comparable to uninfected controls, confirming that

Candidalysin is the primary mediator of epithelial damage.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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